(2E)-3-(pyrazin-2-yl)but-2-enoic acid
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Overview
Description
(2E)-3-(pyrazin-2-yl)but-2-enoic acid is an organic compound featuring a pyrazine ring attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(pyrazin-2-yl)but-2-enoic acid typically involves the condensation of pyrazine derivatives with butenoic acid precursors. One common method includes the use of pyrazine-2-carbaldehyde and crotonic acid under acidic or basic conditions to facilitate the formation of the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of temperature, pressure, and pH are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(pyrazin-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazine carboxylic acids, saturated butanoic acid derivatives, and various substituted pyrazine compounds.
Scientific Research Applications
(2E)-3-(pyrazin-2-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(pyrazin-2-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Similar in structure but lacks the butenoic acid moiety.
3-(pyrazin-2-yl)propanoic acid: Similar but with a saturated propanoic acid chain instead of the unsaturated butenoic acid.
Pyrazin-2-ylacetic acid: Contains a shorter acetic acid chain attached to the pyrazine ring.
Uniqueness
(2E)-3-(pyrazin-2-yl)but-2-enoic acid is unique due to the presence of both the pyrazine ring and the unsaturated butenoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1344843-94-2 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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